molecular formula C11H20O3 B1266076 Heptyl acetoacetate CAS No. 42598-96-9

Heptyl acetoacetate

Cat. No. B1266076
CAS RN: 42598-96-9
M. Wt: 200.27 g/mol
InChI Key: YAVJSVDUZGIQPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heptyl acetoacetate-related compounds can be achieved through various methods, including direct reactions from cellulose or through a three-step route involving epoxidation, mesylation, and reaction with thioacetate. For instance, cellulose acetoacetates are prepared from cellulose by reaction with diketene or tert-butyl acetoacetate, presenting a method for direct synthesis of these polymers from cellulose (Edgar et al., 1995). Another method involves synthesizing 4-acetoxy-2-propyltetrahydrothiophene from 1-hepten-4-ol through a series of reactions, showcasing a straightforward approach (Ma et al., 2015).

Molecular Structure Analysis

Research on the molecular structure of compounds related to heptyl acetoacetate, such as cellulose acetoacetates, highlights the complexity and versatility of these molecules. These studies provide valuable insights into the arrangement of atoms and the potential for creating materials with specific properties, such as solubility and amorphous nature (Edgar et al., 1995).

Chemical Reactions and Properties

Heptyl acetoacetate and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the radical addition of methyl acetoacetate to 1-hexene leads to the formation of products like the methyl ester of α-acetoxyoctanoic acid, among others (Ogibin & Nikishin, 1965). Another reaction involves transacetoacetylation with tert-butyl acetoacetate, showing its utility in preparing a wide variety of acetoacetic acid derivatives (Witzeman & Nottingham, 1991).

Physical Properties Analysis

The physical properties of heptyl acetoacetate-related compounds, such as cellulose acetoacetates, vary widely. These properties include solubility in different solvents, which is influenced by the degree of substitution (DS) of the cellulose acetoacetates. The amorphous nature and solubility in water or other solvents make them suitable for various applications, including coatings that exhibit outstanding solvent resistance (Edgar et al., 1995).

Chemical Properties Analysis

The chemical properties of heptyl acetoacetate and its derivatives are defined by their reactions and the resulting products. These properties are critical in determining their applications in various fields, from material science to pharmaceuticals. For instance, the production of the methyl ester of α-acetoxyoctanoic acid from the radical addition of methyl acetoacetate to 1-hexene demonstrates the compound's reactivity and potential for synthesis of complex molecules (Ogibin & Nikishin, 1965).

Scientific Research Applications

1. Acetoacetate–Ursodeoxycholic Acid Hybrids as Potential Therapeutic Agents

  • Application Summary: Acetoacetate–Ursodeoxycholic Acid (UDCA) hybrids have been suggested as potential therapeutic agents. Both acetoacetate and UDCA are natural compounds present in the human intestine and blood, respectively. They have the ability to influence a variety of cellular processes involved in the etiology of various diseases .
  • Methods of Application: A synthetic strategy was developed to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties. 3α-acetoacetoxy UDCA was obtained via the regioselective transesterification of methyl acetoacetate with UDCA promoted by the Candida antarctica lipase B (CAL-B) .
  • Results: The 3α-acetoacetoxy UDCA was obtained with a 60% isolated yield .

2. Catalyst-Free α-Acetyl Cinnamate/Acetoacetate Exchange to Enable High Creep-Resistant Vitrimers

  • Application Summary: A catalyst-free α-acetyl cinnamate/acetoacetate (α-AC/A) exchange reaction was developed to create vitrimers with remarkable creep resistance .
  • Methods of Application: Small-molecule model studies revealed that the α-AC/A exchange occurred at temperatures above 140°C in bulk .
  • Results: All resulting α-AC/A vitrimers exhibited high stability, especially in terms of creep resistance at 120°C, while retaining commendable reprocessability when subjected to high temperatures .

3. Hyperpolarized [3-13C]acetoacetate as a Probe

  • Application Summary: Hyperpolarized [3-13C]acetoacetate is a new probe with potential for non-invasive and real-time monitoring of myocardial ketone body oxidation in vivo .
  • Methods of Application: The details of the methods of application are not provided in the source .
  • Results: The results or outcomes obtained are not provided in the source .

4. Enzymatic Synthesis of New Acetoacetate–Ursodeoxycholic Acid Hybrids

  • Application Summary: Acetoacetate–Ursodeoxycholic Acid (UDCA) hybrids have been synthesized as potential therapeutic agents and useful synthetic scaffolds .
  • Methods of Application: A synthetic strategy was developed to selectively derivatize the hydroxyl groups of the bile acid with acetoacetyl moieties. 3α-acetoacetoxy UDCA was obtained via the regioselective transesterification of methyl acetoacetate with UDCA promoted by the Candida antarctica lipase B (CAL-B) .
  • Results: The 3α-acetoacetoxy UDCA was obtained with a 60% isolated yield .

5. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis

  • Application Summary: Acetate, the shortest chain fatty acid, has been implicated in providing health benefits whether it is derived from the diet or is generated from microbial fermentation of fiber in the gut .
  • Methods of Application: The details of the methods of application are not provided in the source .
  • Results: The results or outcomes obtained are not provided in the source .

6. Acetoacetate Production from Butyrate

  • Application Summary: Infusion of the short-chain (4 carbon) fatty acid butyrate resulted in more acetoacetate production than β-hydroxybutyrate .
  • Methods of Application: The details of the methods of application are not provided in the source .
  • Results: The results or outcomes obtained are not provided in the source .

Safety And Hazards

Heptyl Acetoacetate can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of water .

properties

IUPAC Name

heptyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVJSVDUZGIQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195365
Record name Heptyl acetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl acetoacetate

CAS RN

42598-96-9
Record name Heptyl 3-oxobutanoate
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Record name Heptyl acetoacetate
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Record name 42598-96-9
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Record name Heptyl acetoacetate
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Record name Heptyl acetoacetate
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Record name HEPTYL ACETOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MSM Saifullah, DJ Kang, KRV Subramanian… - Journal of sol-gel …, 2004 - Springer
… amounts of Al(OBus)3 and various βketoesters such as methyl acetoacetate, ethyl acetoacetate, isopropyl acetoacetate, isobutyl acetoacetate, isoamyl acetoacetate, heptyl acetoacetate…
Number of citations: 24 link.springer.com
ST Yoffe, EI Fedin, PV Petrovskii, MI Kabachnik - Tetrahedron Letters, 1966 - Elsevier
K&o-enol equilibrium of ethyl CL-allrylacetoace-I , tates and 3-• lkylacetylacetonee in different solvents has been recently studied by MI Kabachnik, ST Yoffe, KV Vatsuro and EM Popov …
Number of citations: 14 www.sciencedirect.com
E BAUDRIMONT - pubs.rsc.org
… After distilling off the alcohol and adding water to the residue, an oily liquid is obtained which contains heptyl iodide, methyloctyl ketone, ethylic heptylacetoacetate, etliylic …
Number of citations: 2 pubs.rsc.org
S Arctander - 2019 - books.google.com
A perfume-flavorist's practical description of most of the commercially available perfume and flavor chemicals, with their chemical structure and practical physical data, appearance, odor …
Number of citations: 66 books.google.com

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